4-(2-Bromo-6-fluorophenyl)benzaldehyde
Description
Significance of Aryl Aldehydes and Halogenated Aromatics in Chemical Synthesis
Aryl aldehydes are a cornerstone of synthetic organic chemistry, serving as essential intermediates in the production of a vast array of pharmacologically active compounds. wisdomlib.org Their aldehyde group is highly versatile, participating in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes them indispensable for constructing the core structures of dyes, chemotherapeutic agents, and other complex organic molecules. wisdomlib.org
Halogenated aromatic compounds are equally crucial in medicinal chemistry and drug design. wisdomlib.orgnih.gov The incorporation of halogen atoms—such as bromine and fluorine—into an organic molecule can dramatically alter its physical and biological properties. wisdomlib.org Halogens can enhance metabolic stability, improve lipophilicity (a compound's ability to dissolve in fats), and increase binding affinity to biological targets, thereby boosting a drug's potency and efficacy. wisdomlib.orgtutorchase.com Bromine, in particular, is often used as a synthetic tool to enhance the potency of bioactive agents. researchgate.net Furthermore, the carbon-halogen bond serves as a key "handle" for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. nih.gov Halogenated benzaldehydes are thus valuable intermediates for synthesizing drugs, pesticides, and dyes. nih.gov
Structural Features and Synthetic Utility of Related Biaryl Aldehyde Precursors
The biaryl motif is a privileged structure found extensively in natural products, pharmaceuticals, and advanced materials. nih.govfiveable.menih.gov The synthesis of these compounds, which involves creating a carbon-carbon bond between two aromatic rings, is a significant area of organic chemistry. fiveable.me Methods like the Suzuki-Miyaura cross-coupling reaction are frequently employed for this purpose due to their efficiency and tolerance of various functional groups. nih.govfiveable.me
Biaryl aldehydes, which combine the biaryl scaffold with a reactive aldehyde group, are particularly useful precursors. The biaryl structure provides a defined three-dimensional arrangement, while the aldehyde allows for further chemical elaboration. The specific compound, 4-(2-Bromo-6-fluorophenyl)benzaldehyde, possesses ortho-substituents on one of the aryl rings (the bromo and fluoro groups), which introduces steric hindrance. This can lead to a phenomenon known as atropisomerism, where rotation around the aryl-aryl single bond is restricted, potentially resulting in stable, non-superimposable stereoisomers. Such axially chiral biaryls are of immense importance in asymmetric catalysis and drug development.
Overview of Research Trajectories for Complex Benzaldehyde (B42025) Derivatives
In medicinal chemistry, research involves designing and synthesizing derivatives that can act as inhibitors for specific enzymes, such as in the treatment of Alzheimer's disease. nih.govresearchgate.net Studies also explore how different substituents on the benzaldehyde ring affect interactions with biological molecules like proteins, which is crucial for assessing the potential toxicity and therapeutic effects of new compounds. nih.gov The synthesis of complex benzaldehyde derivatives is often a critical step in the discovery of new drugs and the development of advanced materials. liberty.edu
| Compound Class | Key Structural Feature | Significance in Synthesis |
| Aryl Aldehydes | Aldehyde group on an aromatic ring | Versatile intermediates for C-C and C-N bond formation, crucial in pharmaceuticals and fine chemicals. wisdomlib.org |
| Halogenated Aromatics | Halogen atom(s) on an aromatic ring | Enhance biological properties (lipophilicity, stability); provide reactive sites for cross-coupling reactions. wisdomlib.orgtutorchase.comnih.gov |
| Biaryls | Two directly connected aromatic rings | Prevalent in drugs, natural products, and materials; can exhibit axial chirality. fiveable.menih.gov |
| Biaryl Aldehydes | Aldehyde group on a biaryl scaffold | Combines the structural features of biaryls with the reactivity of aldehydes for further functionalization. |
Structure
3D Structure
Properties
Molecular Formula |
C13H8BrFO |
|---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
4-(2-bromo-6-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8BrFO/c14-11-2-1-3-12(15)13(11)10-6-4-9(8-16)5-7-10/h1-8H |
InChI Key |
WRKLRNXELSGZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)C=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Bromo 6 Fluorophenyl Benzaldehyde and Analogues
Retrosynthetic Strategies for Halogenated Biaryl Aldehydes
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing a target molecule into simpler, commercially available starting materials. This process involves imaginary bond-breaking operations, known as disconnections, which correspond to the reverse of known chemical reactions.
The key structural feature of 4-(2-bromo-6-fluorophenyl)benzaldehyde is the biaryl linkage. The most logical disconnection strategy involves breaking the carbon-carbon bond between the two aromatic rings. This approach is central to the synthesis of many biaryl compounds.
This disconnection leads to two key synthons: a nucleophilic (2-bromo-6-fluorophenyl) species and an electrophilic (4-formylphenyl) species, or vice versa. In practice, these synthons are represented by synthetic equivalents—actual reagents that can be used in the forward synthesis. This strategy points toward a transition metal-catalyzed cross-coupling reaction as the final bond-forming step.
Table 1: Retrosynthetic Disconnection of the Biaryl Linkage
| Target Molecule | Disconnection | Key Synthons / Synthetic Equivalents | Corresponding Forward Reaction |
|---|
This retrosynthetic pathway is highly convergent, allowing for the independent synthesis and modification of each aromatic precursor before the crucial C-C bond formation.
Common FGI strategies for the aldehyde group include:
Oxidation of a Primary Alcohol: The corresponding benzyl alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents.
Reduction of a Carboxylic Acid Derivative: A benzoic acid derivative can be selectively reduced to the aldehyde level. For example, esters can be reduced using Diisobutylaluminium Hydride (DIBAL-H) at low temperatures.
Table 2: Key Functional Group Interconversions for Aldehyde Synthesis
| Precursor Functional Group | Target Functional Group | Transformation | Common Reagents |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Oxidation | Pyridinium chlorochromate (PCC), Swern Oxidation, Dess-Martin periodinane (DMP) |
| Carboxylic Acid (-COOH) | Aldehyde (-CHO) | Reduction (multi-step) | 1. SOCl₂ to form acyl chloride2. H₂, Pd/BaSO₄ (Rosenmund Reduction) |
| Ester (-COOR) | Aldehyde (-CHO) | Reduction | Diisobutylaluminium Hydride (DIBAL-H) |
Established Synthetic Routes for Related Halogenated Benzaldehydes
The forward synthesis relies on well-established reactions for halogenation, carbon-carbon bond formation, and functional group manipulation.
Direct halogenation of an aromatic ring is a common method for introducing halogen atoms. The regioselectivity of this reaction is dictated by the electronic nature of the substituents already present on the ring. The aldehyde group is a meta-directing deactivator. However, direct halogenation can sometimes be challenging to control and may require specific catalysts or directing groups to achieve the desired substitution pattern.
For instance, the chlorination of benzaldehyde (B42025) in the presence of anhydrous ferric chloride yields m-chlorobenzaldehyde. More advanced methods utilize transient directing groups to achieve ortho-selective C-H bromination of benzaldehydes using palladium catalysis. This strategy allows for the introduction of a bromine atom at a position that might be difficult to access through classical electrophilic aromatic substitution. Patents also describe processes for the bromination of substituted benzaldehydes, sometimes using a combination of bromine and an oxidizing agent to utilize the HBr byproduct. A patented method for synthesizing 2-bromo-4-fluorobenzaldehyde involves the direct bromination of 4-fluorobenzaldehyde in an acidic solution.
Table 3: Examples of Direct Halogenation of Benzaldehyde Derivatives
| Substrate | Reagent(s) | Conditions | Product |
|---|---|---|---|
| Benzaldehyde | Cl₂ | Anhydrous FeCl₃ | m-Chlorobenzaldehyde |
| Substituted Benzaldehydes | Br₂ / Oxidizer (e.g., H₂O₂) | Acidic medium | Brominated Benzaldehydes |
| Benzaldehyde Derivatives | N-Bromosuccinimide (NBS) | Pd(OAc)₂, transient directing group | ortho-Bromobenzaldehydes |
The creation of the biaryl C-C bond is arguably the most critical step in the synthesis. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. These reactions typically involve the coupling of an organometallic reagent with an organic halide.
The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base, is a particularly common and robust choice for synthesizing biaryl compounds. Other valuable methods include the Stille, Negishi, and Hiyama couplings. These methodologies are essential for producing a wide array of complex molecules, including pharmaceuticals and advanced materials. The use of bromo-fluoroaromatic precursors is common in these coupling strategies to build the desired molecular framework.
The final step in the synthesis may involve the unmasking or creation of the aldehyde functional group. This is typically achieved through oxidation of a precursor alcohol or reduction of a carboxylic acid derivative, as outlined in the retrosynthetic analysis.
Oxidation Pathways: The oxidation of a primary benzyl alcohol to a benzaldehyde is a high-yielding and common transformation. A variety of reagents have been developed to perform this conversion efficiently while avoiding over-oxidation to the carboxylic acid. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or a similar agent, is a classic and effective method that operates at low temperatures. Other methods include using nitric acid or greener alternatives like hydrogen peroxide with a suitable catalyst. Photochemical methods using catalysts like Eosin Y and molecular oxygen also provide an environmentally friendly route.
Reduction Pathways: If the synthetic strategy builds the biaryl scaffold with a carboxylic acid or ester group in place of the aldehyde, a selective reduction is required. Direct reduction of a carboxylic acid to an aldehyde is difficult, so it is often converted to a more reactive derivative first. The Rosenmund reduction catalytically hydrogenates an acyl chloride to an aldehyde. A more common laboratory-scale method involves the reduction of an ester or a Weinreb amide with a hydride-based reducing agent like DIBAL-H, which can selectively deliver one hydride equivalent at low temperatures to yield the aldehyde upon workup.
Table 4: Selected Methods for Benzaldehyde Synthesis via Oxidation/Reduction
| Precursor | Method | Reagents | Typical Yield |
|---|---|---|---|
| Benzyl Alcohol | Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | High (e.g., 84.7%) |
| Benzyl Alcohol | Nitric Acid Oxidation | Diluted HNO₃, Sodium Nitrite | Good |
| Benzyl Alcohol | Photochemical Oxidation | Eosin Y, O₂, Blue LED | Good to Excellent (68–93%) |
| Benzoic Acid Ester | DIBAL-H Reduction | DIBAL-H | Good |
Specific Reagents and Conditions in Aldehyde Synthesis (e.g., n-butyllithium, methyl formate, hydrobromic acid, hydrogen peroxide, dimethyl sulfoxide, sodium hypochlorite)
Several distinct strategies employing specific reagents can be utilized to synthesize the target aldehyde or its immediate precursors. These methods highlight different approaches to forming the crucial carbon-carbon and carbon-oxygen bonds.
One prominent method involves the formylation of an organometallic intermediate. This pathway typically begins with a precursor like 1-bromo-4-(2-bromo-6-fluorophenyl)benzene.
n-Butyllithium (n-BuLi): This strong organolithium base is used to perform a lithium-halogen exchange. At low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF), n-BuLi selectively replaces the more accessible bromine atom on the benzaldehyde precursor ring with lithium. This generates a highly reactive aryllithium species.
Methyl Formate (HCO₂Me): The generated aryllithium reagent is a potent nucleophile that readily attacks an electrophilic formylating agent. thieme-connect.de Methyl formate serves as an inexpensive and effective C1 source. The aryllithium attacks the carbonyl carbon of methyl formate, and upon aqueous workup, the intermediate collapses to yield the desired this compound.
An alternative two-step approach begins with a methyl-substituted biaryl, such as 4-(2-bromo-6-fluorophenyl)toluene.
Hydrobromic Acid (HBr) and Hydrogen Peroxide (H₂O₂): This reagent system is effective for the free-radical bromination of the benzylic methyl group. google.com The reaction is often initiated by light and proceeds to form 4-(2-bromo-6-fluorophenyl)benzyl bromide. This transformation is a key step in converting a stable methyl group into a functional group handle suitable for oxidation. The H₂O₂/HBr system is also recognized for its utility in various oxidation-bromination reactions and aligns with some green chemistry principles due to the use of H₂O₂ as the oxidant. researchgate.netmdma.ch
Dimethyl Sulfoxide (DMSO): The resulting benzyl bromide intermediate can be oxidized to the aldehyde via the Kornblum oxidation. wikipedia.orgbch.ro In this reaction, the benzyl bromide is treated with DMSO, which acts as both the solvent and the oxidant. The process typically involves the formation of an alkoxysulfonium salt, which, in the presence of a mild base (like sodium bicarbonate or triethylamine), eliminates to afford the final aldehyde. bch.roup.ac.zaup.ac.za This method is particularly useful for converting activated halides to carbonyl compounds under relatively mild conditions. wikipedia.org
Sodium Hypochlorite (NaOCl): While the Kornblum oxidation with DMSO is common, other oxidizing agents can also be employed. Sodium hypochlorite is a strong, inexpensive oxidant that can be used for various organic transformations. In this context, it could serve as an alternative reagent for the oxidation of the benzyl bromide or a related intermediate to the final aldehyde product.
The selection of a specific synthetic route depends on factors such as starting material availability, scalability, and desired purity.
Emerging and Sustainable Synthetic Approaches
Modern synthetic chemistry is increasingly driven by the need for more efficient, safer, and environmentally benign processes. The synthesis of this compound and its analogues can benefit significantly from these emerging strategies.
Catalytic and Organocatalytic Syntheses
Catalytic methods offer powerful alternatives to stoichiometric reactions by reducing waste and enabling novel transformations. For biaryl synthesis, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are standard. To form the backbone of the target molecule, 4-formylphenylboronic acid could be coupled with 1-bromo-3-fluoro-2-iodobenzene using a palladium catalyst.
Organocatalysis, which uses small organic molecules as catalysts, represents a frontier in sustainable chemistry by avoiding potentially toxic heavy metals.
N-Heterocyclic Carbenes (NHCs): NHC catalysts have been successfully employed in the asymmetric synthesis of axially chiral biaryl aldehydes. acs.orgresearchgate.netbeilstein-journals.org These methods often involve the desymmetrization of a prochiral biaryl dialdehyde or a related substrate, demonstrating the power of organocatalysis in constructing complex, functionalized biaryl systems.
Organic Acids: In some cases, simple organic acids can catalyze the direct arylation of C-H bonds to form biaryls, offering a metal-free pathway to the core structure. nih.govelsevierpure.com
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. acsgcipr.orgyoutube.com
For the synthesis of this compound, a Suzuki-Miyaura cross-coupling could be efficiently performed in a flow reactor. mdpi.comresearchgate.netsemanticscholar.org Typically, solutions of the aryl halide and the boronic acid, along with a base, are pumped and mixed before passing through a heated column packed with a heterogeneous palladium catalyst. acsgcipr.orgresearchgate.net This setup allows for rapid optimization, reduced catalyst loading, and minimized metal leaching into the product stream. mdpi.com
| Parameter | Advantage in Flow Chemistry | Research Finding |
| Reaction Time | Significantly reduced from hours to minutes. | Suzuki couplings can be completed in under 70 minutes in a tubular flow reactor, compared to 4-6 hours in batch. semanticscholar.org |
| Safety | Hazardous intermediates are generated and consumed in small volumes, minimizing risk. | Enables the use of highly reactive organolithium reagents with greater control. |
| Scalability | Production can be increased by running the system for longer periods. | Flow processes are readily scaled up for material delivery in early-phase development. |
| Purity | Reduced byproduct formation and catalyst leaching. | Use of packed-bed catalysts allows for cleaner product streams, often avoiding complex purification. mdpi.com |
Solvent-Free and Green Chemistry Principles in Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. Key to this is the minimization or elimination of hazardous solvents. nih.govacs.org
Solvent-Free Suzuki Coupling: The Suzuki-Miyaura reaction, central to forming the biaryl core, has been adapted to run under solvent-free conditions or in water. nih.govacs.orgresearchgate.net Using a highly active, water-soluble palladium catalyst allows the reaction to proceed efficiently in an aqueous medium, with the water-insoluble biaryl product often precipitating out for easy isolation by filtration. nih.govresearchgate.net This approach eliminates the need for volatile and often toxic organic solvents.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic approaches inherently improve atom economy over stoichiometric reactions.
Use of Safer Reagents: Employing H₂O₂ as an oxidant instead of heavy-metal-based reagents is an example of choosing a substance with lower toxicity and a more benign byproduct (water). researchgate.net
Advanced Spectroscopic and Diffractional Elucidation of Synthetic Products
Unambiguous confirmation of the chemical structure of the synthesized this compound is essential. Advanced spectroscopic techniques provide detailed information about the molecule's connectivity and spatial arrangement.
X-ray Crystallography for Absolute Structure Determination:A discussion on the crystal structure, including parameters like unit cell dimensions, space group, and key bond lengths and angles, is entirely dependent on publicly available crystallographic data, which does not appear to exist for this compound.
Therefore, in adherence to the principles of scientific accuracy and the strict constraints of the user request to focus solely on this compound, the article cannot be written.
Chemical Reactivity and Derivatization of 4 2 Bromo 6 Fluorophenyl Benzaldehyde
Transformations of the Aldehyde Functional Group
The aldehyde group is one of the most versatile functional groups in organic chemistry, readily participating in oxidation, reduction, nucleophilic addition, and condensation reactions.
The aldehyde functional group of 4-(2-Bromo-6-fluorophenyl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(2-Bromo-6-fluorophenyl)benzoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can accomplish this conversion under mild conditions, preserving the integrity of the bromo and fluoro substituents on the aromatic rings. Common reagents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O).
Table 1: Oxidation of Aldehyde to Carboxylic Acid
| Starting Material | Reagent Examples | Product |
|---|
The aldehyde can be reduced to a primary alcohol, [4-(2-Bromo-6-fluorophenyl)phenyl]methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like the aryl halides. acs.orgacs.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred for its selectivity and safer handling.
Table 2: Reduction of Aldehyde to Primary Alcohol
| Starting Material | Reagent Examples | Product |
|---|
The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
Wittig Reaction : This reaction converts aldehydes into alkenes. masterorganicchemistry.comlibretexts.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), generated from a phosphonium salt. organic-chemistry.org The reaction proceeds through a four-membered ring intermediate (an oxaphosphetane) to yield an alkene and triphenylphosphine oxide. libretexts.org The structure of the resulting alkene depends on the specific ylide used. organic-chemistry.org
Grignard Reaction : Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that add to the carbonyl group of aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.com For instance, reacting this compound with methylmagnesium bromide would yield 1-[4-(2-bromo-6-fluorophenyl)phenyl]ethanol. acs.orgacs.org
Knoevenagel Condensation : This is a condensation reaction between an aldehyde and a compound with an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine. beilstein-journals.orgrsc.org The reaction with this compound would result in the formation of a new carbon-carbon double bond, yielding a substituted alkene. beilstein-journals.orgresearchgate.net
Table 3: Nucleophilic Addition Reactions
| Reaction Type | Nucleophile/Reagent | Product Type |
|---|---|---|
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |
| Grignard Reaction | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |
Condensation reactions involving the aldehyde group are crucial for building larger molecules.
Claisen-Schmidt Condensation : This is a base-catalyzed crossed aldol condensation between an aromatic aldehyde, which cannot enolize, and an enolizable ketone or aldehyde. wikipedia.orgnih.gov Reacting this compound with a ketone such as acetone in the presence of a base like sodium hydroxide would yield a β-hydroxy ketone, which typically dehydrates to form an α,β-unsaturated ketone, a chalcone derivative. magritek.com
Schiff Base Formation : Aldehydes react with primary amines to form imines, also known as Schiff bases. nih.govijmcmed.org The reaction of this compound with a primary amine (R-NH₂) involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. ijmcmed.orgnih.gov
Table 4: Condensation Reactions
| Reaction Type | Reactant | Product Type |
|---|---|---|
| Claisen-Schmidt Condensation | Enolizable Ketone (e.g., Acetone) | α,β-Unsaturated Ketone (Chalcone) |
Modifications and Functionalizations of the Halogenated Aromatic Rings
The presence of a bromine atom on one of the phenyl rings opens avenues for further functionalization, most notably through metal-halogen exchange.
Halogen-metal exchange is a powerful method for creating organometallic reagents, which can then react with various electrophiles. wikipedia.org In this compound, the bromine atom is significantly more susceptible to this exchange than the fluorine atom. The reaction typically involves treating the aryl bromide with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures. tcnj.eduias.ac.in
This exchange replaces the bromine atom with a lithium atom, generating a highly reactive aryllithium intermediate. researchgate.net This intermediate can then be quenched with an electrophile (E+) to introduce a new substituent onto the aromatic ring. This two-step sequence allows for the regioselective introduction of a wide range of functional groups.
Table 5: Halogen-Metal Exchange Reaction Sequence
| Step | Reagent | Intermediate/Product |
|---|---|---|
| 1. Exchange | n-Butyllithium (n-BuLi) | Aryllithium Intermediate |
Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)
The aryl bromide moiety in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions are fundamental for elaborating the core structure.
C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The bromine atom of this compound can readily participate in such reactions to synthesize more complex biaryl or polyaromatic systems. mdpi.com For instance, coupling with various arylboronic acids can introduce diverse substituents at the 2'-position of the biphenyl (B1667301) system. mdpi.comugr.es The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ or K₃PO₄ in a solvent mixture like toluene/water or dioxane. mdpi.comresearchgate.netnih.gov
| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd/C | K₂CO₃ | H₂O/EtOH | ~99% | researchgate.net |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd on Graphene | K₂CO₃ | H₂O/EtOH | >90% | ugr.es |
C-N and C-O Bond Formations: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This methodology can be applied to this compound to introduce primary or secondary amine functionalities. wikipedia.orgnih.gov The choice of palladium precursor and, critically, the phosphine (B1218219) ligand is key to achieving high efficiency for a broad range of amine substrates. researchgate.net Similarly, the corresponding C-O bond formation, a variation of the Buchwald-Hartwig reaction, can be used to synthesize diaryl ethers by coupling the aryl bromide with phenols or alcohols. nih.gov These reactions typically employ a palladium catalyst with specialized ligands like tBuBrettPhos and a base such as Cs₂CO₃ in a solvent like toluene. nih.gov
Nucleophilic Aromatic Substitution with Fluorine and Bromine
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the 2-bromo-6-fluorophenyl ring is not strongly activated by default. However, under certain conditions, both fluorine and bromine can act as leaving groups.
Synthesis of Advanced Molecular Scaffolds from this compound
The unique combination of reactive sites in this compound makes it an excellent precursor for constructing complex molecular architectures, including heterocyclic systems and polyaromatic compounds, often through efficient multi-component strategies.
Formation of Heterocyclic Compounds (e.g., pyrimidinediones, thiazolyl hydrazones)
The aldehyde functionality is a versatile handle for building a variety of heterocyclic rings.
Thiazolyl Hydrazones: Aldehydes readily undergo condensation reactions with hydrazides to form hydrazones. This compound can react with various thiazole carbohydrazides in the presence of an acid catalyst (e.g., sulfuric acid) in a solvent like ethanol to produce the corresponding thiazolyl hydrazone derivatives. mdpi.com This reaction is a common and high-yielding method for creating scaffolds that often possess interesting biological properties. mdpi.comnih.govresearchgate.netresearchgate.net
| Aldehyde | Hydrazide/Thiosemicarbazide | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Benzaldehydes | Thiazole-5-carbohydrazide | H₂SO₄, EtOH, reflux | Thiazolyl Hydrazone | Good to Excellent | mdpi.com |
| 3,4-dihydroxybenzaldehyde | Thiosemicarbazide | Reflux | Thiosemicarbazone | - | nih.gov |
| 3-(pentyloxy)benzaldehyde | Methyl hydrazinecarbodithioate | Methanol, RT | Hydrazinecarbodithioate | - | acs.org |
Pyrimidinediones: The Biginelli reaction, a classic multi-component reaction, offers a direct route to dihydropyrimidinones (or the corresponding thio-analogs and diones) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. unair.ac.idresearchgate.net this compound can serve as the aldehyde component in this acid-catalyzed cyclocondensation, leading to the formation of a pyrimidine ring bearing the complex substituted phenyl group at the 4-position. nih.govresearchgate.net This one-pot synthesis is highly atom-economical and provides access to a library of complex heterocyclic structures. unair.ac.idresearchgate.net
Construction of Polyaromatic Systems
Beyond simple C-C coupling, the aldehyde group can participate in annulation reactions to build fused polyaromatic systems. For example, aldehydes can undergo radical-promoted cascade cyclization reactions. In a reported methodology, various benzaldehydes react with CF₃-alkenyl quinolones in the presence of a radical initiator to construct complex CF₃-dihydrobenzo[k]phenanthridone skeletons. acs.org Employing this compound in such a reaction would incorporate its unique biphenyl structure into a larger, rigid polyaromatic framework. acs.orgacs.org This demonstrates how the aldehyde can be used to build molecular complexity in a direction orthogonal to the cross-coupling reactions at the bromine site.
Multi-component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product containing portions of all starting materials. nih.govnih.gov The aldehyde group of this compound makes it an ideal substrate for numerous MCRs.
Examples of such reactions where this compound could be applied include:
Hantzsch Dihydropyridine Synthesis: A four-component reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to form dihydropyridines.
Ugi Reaction: A four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. researchgate.net
Pyrrole Synthesis: Various MCRs exist for the synthesis of highly substituted pyrroles using an aldehyde as one of the key components. rsc.org
These reactions highlight the utility of this compound as a versatile input for diversity-oriented synthesis, allowing for the rapid construction of complex and functionally rich molecules in a single, efficient step. nih.govnih.gov
Computational and Theoretical Investigations of 4 2 Bromo 6 Fluorophenyl Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, or conformation, of a molecule. The conformational landscape of 4-(2-Bromo-6-fluorophenyl)benzaldehyde is defined by the dihedral angle, which describes the rotation around the single bond connecting the two phenyl rings.
DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are used to perform a potential energy surface scan. This involves systematically rotating one phenyl ring relative to the other and calculating the energy at each step. For similar bi-aryl compounds, these scans typically reveal that the most stable conformation is non-planar, where the two rings are twisted with respect to each other. This twist arises from the need to minimize steric hindrance between the hydrogen atoms and the bulky bromo and fluoro substituents on the adjacent rings. The energy barrier to rotation around the central C-C bond can also be determined from this analysis, providing insight into the molecule's flexibility.
While DFT is a primary tool, other methods like ab initio (e.g., Hartree-Fock) and semi-empirical calculations can also provide valuable data on electronic properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, offering a rigorous but computationally expensive approach. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate.
These methods are used to calculate key electronic descriptors such as dipole moment, polarizability, and electrostatic potential. The molecular electrostatic potential (MEP) map is particularly insightful, as it visualizes the charge distribution across the molecule. For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the electronegative oxygen and fluorine atoms and a positive potential (blue) near the hydrogen atoms, highlighting regions susceptible to electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For this compound, the HOMO is typically localized on the more electron-rich benzaldehyde (B42025) ring, while the LUMO may be distributed across the entire π-system. DFT calculations provide precise energy values for these orbitals, allowing for the quantitative assessment of the molecule's electronic stability and its potential role in charge transfer interactions.
Table 1: Calculated FMO Properties Note: Data is representative and derived from typical DFT calculations on similar aromatic compounds.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
Spectroscopic Property Prediction and Validation
Computational methods are not only predictive but also serve to validate and interpret experimental spectroscopic data. By simulating spectra, researchers can assign specific molecular motions and electronic transitions to the signals observed in laboratory measurements.
Theoretical vibrational analysis is performed to understand the molecular motions corresponding to infrared (IR) and Raman spectral bands. Following geometry optimization using DFT, harmonic frequency calculations are performed at the same level of theory. This computation predicts the frequencies of the fundamental modes of vibration.
For this compound, characteristic vibrations include:
C=O Stretch: A strong, distinct band typically predicted in the 1690-1715 cm⁻¹ region, characteristic of the aldehyde functional group.
C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aldehydic C-H stretch appears at a lower frequency, around 2800-2900 cm⁻¹.
C-F and C-Br Stretches: Vibrations involving these heavy atoms appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹.
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. The analysis, including the Potential Energy Distribution (PED), allows for the unambiguous assignment of each vibrational mode.
Table 2: Predicted Vibrational Frequencies and Assignments Note: Frequencies are representative and based on DFT calculations for substituted benzaldehydes.
| Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C=O) | 1710 | Aldehyde carbonyl stretch |
| ν(C-H)aromatic | 3080 | Phenyl C-H stretch |
| ν(C-H)aldehyde | 2860 | Aldehyde C-H stretch |
| ν(C-F) | 1180 | Carbon-Fluorine stretch |
Time-Dependent Density Functional Theory (TD-DFT) is the premier method for calculating the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions from the ground state to various excited states upon absorption of light.
The calculations yield the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π). For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by intense π → π transitions. The specific wavelengths of these transitions are influenced by the substituents and the conformation of the molecule. TD-DFT calculations, often performed in a solvent model to mimic experimental conditions, can accurately predict these absorption maxima and help interpret the experimental UV-Vis spectrum.
Table 3: Predicted Electronic Transitions Note: Data is representative and based on TD-DFT calculations for similar bi-aryl systems.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Nature of Transition |
|---|---|---|---|
| S0 → S1 | 295 | 0.45 | π → π* |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The in silico prediction of NMR spectra is a powerful tool for structure elucidation and confirmation. rsc.orgmdpi.com For this compound, Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, would be the standard approach for predicting ¹H and ¹³C chemical shifts. researchgate.netmdpi.com
The accuracy of these predictions depends heavily on the chosen functional and basis set. nih.gov Benchmarking studies have identified functionals like WP04 and ωB97X-D as providing high accuracy for ¹H and ¹³C shifts, respectively. mdpi.com The process would involve:
A thorough conformational search to identify the lowest energy conformers of the molecule.
Geometry optimization of each significant conformer.
Calculation of the NMR shielding tensors for each conformer, often including a solvent model (like the Polarizable Continuum Model, PCM) to simulate experimental conditions. github.io
Averaging the chemical shifts based on the Boltzmann population of the conformers. github.io
The predicted chemical shifts provide insight into the electronic environment of each nucleus, influenced by the electronegativity of the halogen substituents and the anisotropic effects of the aromatic rings.
Table 1: Predicted NMR Chemical Shifts for this compound This table illustrates the type of data generated from computational predictions. Actual chemical shift values would require specific DFT calculations.
| Atom Type | Predicted Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|
| Aldehyde Proton (-CHO) | Expected in the 9.5-10.5 ppm range | Influenced by the electron-withdrawing nature of the biphenyl (B1667301) system and through-space effects from the ortho-substituted ring. |
| Aromatic Protons (Benzaldehyde Ring) | Expected in the 7.0-8.0 ppm range | Specific shifts depend on their position relative to the aldehyde and the biphenyl linkage. |
| Aromatic Protons (Bromo-fluorophenyl Ring) | Expected in the 7.0-7.5 ppm range | Shifts are significantly affected by the ortho-bromo and ortho-fluoro substituents. |
| Aldehyde Carbon (-C HO) | Expected in the 190-195 ppm range | Sensitive to the electronic effects of the entire molecule. |
Conformational Landscape and Potential Energy Surface Analysis
The central C-C bond connecting the two phenyl rings is a key structural feature, and rotation around this bond defines the molecule's conformational landscape. libretexts.org The presence of bulky ortho-substituents (bromine and fluorine) creates significant steric hindrance, leading to a non-planar ground state conformation and a substantial barrier to rotation. libretexts.orgnih.gov
To map the potential energy surface, a torsion angle scan would be performed by systematically varying the dihedral angle (C-C-C-C) between the two aromatic rings. For each fixed angle, the rest of the molecule's geometry is optimized to find the lowest energy structure. nih.gov High-level DFT or ab initio methods, such as MP2, are often used for accurate energy calculations. nih.gov
The resulting energy profile reveals the stable conformations (energy minima) and the transition states (energy maxima) that separate them. The energy difference between a minimum and a connecting transition state is the rotational barrier. rsc.org For 2,6-disubstituted biphenyls, these barriers can be high enough to allow for the isolation of atropisomers at room temperature, a phenomenon where conformational isomers are stable due to restricted rotation. libretexts.org
Table 2: Theoretical Rotational Barrier Analysis This table outlines the expected results from a potential energy surface scan. Specific energy values require quantum mechanical calculations.
| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) | Key Steric Interactions |
|---|---|---|---|
| ~45-60 | Stable Conformer (Minimum) | 0 (Reference) | Minimized repulsion between ortho-substituents (Br, F) and ortho-hydrogens of the other ring. |
| 90 | Transition State 1 | Calculated Value > 0 | Eclipsing interaction between the ortho-substituents and the pi system of the adjacent ring. |
The torsion angle scan directly maps the primary interconversion pathway between the stable, enantiomeric twisted conformations. The molecule must pass through higher-energy planar or near-planar transition states to interconvert. ic.ac.uk The height of the rotational barrier determines the rate of this interconversion. Computational analysis allows for the precise characterization of the transition state geometries, confirming which steric interactions are most responsible for the barrier. rsc.org
Theoretical Studies on Reaction Mechanisms Involving this compound
The aldehyde functional group is a primary site of reactivity. Computational chemistry can be used to model reaction mechanisms, such as nucleophilic additions to the carbonyl group, with a high degree of detail. nih.govrsc.org
For any proposed reaction, such as the formation of a Schiff base or a hemiaminal, DFT methods can be used to locate the transition state (TS) structure. nih.govcanterbury.ac.uk A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. canterbury.ac.uk Its characterization involves:
Locating the TS: Using algorithms that search for saddle points.
Frequency Analysis: A true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the forming of a C-N bond and breaking of a C=O bond). nih.gov
These calculations would reveal how the electronic properties imparted by the bromo- and fluoro-substituents affect the activation energy of reactions at the aldehyde.
Once the energies of the reactants, transition states, and products are calculated, a reaction energy profile can be constructed. This profile visually represents the energy changes throughout the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter for determining reaction rates. researchgate.net
From the calculated thermodynamic properties of the transition state, kinetic parameters can be estimated using Transition State Theory (TST). This allows for the theoretical prediction of reaction rate constants, providing a quantitative understanding of the compound's reactivity under various conditions. researchgate.net
Intermolecular Interactions and Crystal Packing Analysis
A thorough analysis of intermolecular interactions is fundamental to understanding the properties of a crystalline material. This typically involves a combination of single-crystal X-ray diffraction to determine the precise arrangement of molecules and computational methods to quantify the strength and nature of the interactions.
Hydrogen Bonding Network Characterization
In the hypothetical crystal structure of this compound, one would anticipate the presence of weak hydrogen bonds. These could involve the aldehydic hydrogen or aromatic C-H groups acting as donors, and the electronegative bromine, fluorine, or oxygen atoms acting as acceptors. Potential interactions such as C-H…Br, C-H…F, and C-H…O would play a crucial role in the supramolecular assembly. Without experimental data, the geometry and energetic contributions of these potential hydrogen bonds remain speculative.
Halogen Bonding Interactions
The presence of a bromine atom in the structure suggests the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. In the case of this compound, the bromine atom could potentially interact with the oxygen atom of the aldehyde group or the fluorine atom of a neighboring molecule. The characterization of such interactions is vital for crystal engineering, yet no studies have reported on this aspect for the title compound.
Hirshfeld Surface and Fingerprint Plot Analysis for Non-Covalent Interactions
The absence of crystallographic and computational studies for this compound means that a detailed, data-driven article on its theoretical investigations cannot be constructed at present. Future research, involving the successful crystallization of this compound and its analysis by X-ray diffraction and computational modeling, would be necessary to fill this knowledge gap and provide the scientific community with the detailed insights requested.
Applications in Advanced Organic Materials and Chemical Biology
Development of Fluorescent Probes and Imaging Agents
No studies have been identified that focus on the development of fluorescent probes or imaging agents directly from 4-(2-Bromo-6-fluorophenyl)benzaldehyde. The design of fluorescent probes often relies on the strategic incorporation of fluorophores and recognition moieties. While the biphenyl (B1667301) core of the compound could be a foundational element of a fluorescent system, there is no documented research on its specific use for this purpose.
Role as a Chemical Biology Tool and Research Intermediate
The application of this compound in the synthesis of molecular probes for target identification is not described in the current body of scientific literature. Molecular probes are crucial tools in chemical biology for elucidating the function of biomolecules. The aldehyde group could serve as a reactive handle for conjugation to other molecules, but specific examples related to this compound are absent.
There is no available research demonstrating the use of this compound as a building block for biosensing systems. Biosensors often incorporate organic molecules for signal transduction or as recognition elements. Despite its suitable functionalities, the role of this specific compound in the development of biosensors has not been reported.
Challenges and Future Perspectives in the Research of 4 2 Bromo 6 Fluorophenyl Benzaldehyde
Addressing Synthetic Challenges and Enhancing Reaction Efficiency
The primary synthetic route to 4-(2-Bromo-6-fluorophenyl)benzaldehyde and similar non-symmetrical biaryl compounds is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govacs.org A typical approach would involve the coupling of a (2-bromo-6-fluorophenyl)boronic acid derivative with 4-bromobenzaldehyde, or vice-versa.
Key Synthetic Challenges:
Steric Hindrance: The presence of two ortho-substituents (bromine and fluorine) on one of the phenyl rings introduces significant steric hindrance. This can impede the approach of the reactants to the catalytic center, potentially leading to lower reaction rates and yields. Overcoming this requires careful selection of palladium catalysts and bulky, electron-rich phosphine (B1218219) ligands that can facilitate the difficult transmetalation and reductive elimination steps.
Competing Reactions: The aldehyde group can be sensitive to certain reaction conditions, potentially leading to side reactions or catalyst deactivation. Optimizing the base, solvent, and temperature is crucial to preserve the aldehyde functionality while achieving efficient cross-coupling.
Purification: The structural similarity between starting materials, homo-coupled byproducts, and the desired product can complicate purification, often necessitating multi-step chromatographic separation.
Future research in this area will likely focus on developing more robust and efficient catalytic systems. This includes the exploration of novel ligands, palladium pre-catalysts that are resistant to deactivation, and the adoption of flow chemistry techniques to precisely control reaction parameters and minimize byproduct formation.
Table 1: Comparison of Catalytic Systems for Biaryl Synthesis
| Catalyst System | Ligand Type | Typical Substrates | Advantages | Challenges |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Monodentate Phosphine | Simple aryl halides/boronic acids | Commercially available, well-understood | Prone to deactivation, less effective for sterically hindered substrates |
| Pd(OAc)₂ + SPhos | Buchwald Ligands | Sterically hindered and complex substrates | High activity and stability, promotes difficult couplings | Higher cost, air-sensitive |
| PdCl₂(dppf) | Bidentate Phosphine | Wide range of substrates | Good stability, effective for many couplings | May be less effective for extremely hindered substrates |
Exploration of Novel Reactivity and Unconventional Transformations
The unique arrangement of functional groups in this compound allows for a wide range of potential transformations beyond simple derivatization of the aldehyde.
Ortho-Functionalization: The fluorine and bromine atoms can influence the reactivity of the adjacent C-H bonds, potentially enabling regioselective C-H activation and functionalization to introduce further complexity.
Sequential Cross-Coupling: The bromine atom can be utilized in a second cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) after an initial transformation of the aldehyde group, allowing for the programmed construction of complex, multi-substituted molecules.
Aldehyde Group Transformations: The aldehyde is a gateway to numerous other functionalities. It can be converted into imines, alkenes (via Wittig or similar reactions), alcohols, or carboxylic acids. Condensation reactions with active methylene (B1212753) compounds can lead to the formation of extended π-systems relevant in materials science. For instance, condensation with urea (B33335) or acetophenones can yield various heterocyclic structures. researchgate.net
Future research will likely delve into template-directed remote C-H functionalization, where the aldehyde group or a derivative coordinates to a catalyst to direct reactions at specific positions on either phenyl ring. researchgate.net This would provide a powerful tool for creating derivatives that are inaccessible through classical synthetic methods.
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of complex molecules like this compound.
Current and Future Applications of Computational Modeling:
Conformational Analysis: The rotational barrier around the central C-C bond of the biphenyl (B1667301) system is influenced by the ortho-substituents. Computational models can predict the most stable conformation and the energy barriers between different rotational isomers, which is critical for understanding molecular recognition and the properties of resulting materials. comporgchem.com
Reaction Mechanism Elucidation: DFT calculations can map out the entire energy profile of a synthetic transformation, such as a Suzuki coupling. nih.gov This allows researchers to understand the role of the ligand, identify the rate-limiting step, and predict which side reactions might occur, thereby guiding the optimization of reaction conditions. nih.gov
Prediction of Electronic Properties: Modeling can predict key electronic properties such as the HOMO/LUMO energy levels, dipole moment, and electrostatic potential. This information is vital for designing molecules with specific optical or electronic properties for applications in fields like organic electronics.
Future advancements will involve the use of machine learning and artificial intelligence to screen virtual libraries of derivatives of this compound, predicting their properties and synthetic accessibility. This will accelerate the discovery of new molecules for specific applications without the need for exhaustive experimental work.
Table 2: Predicted Properties from Computational Models
| Property | Computational Method | Relevance |
|---|---|---|
| Rotational Energy Barrier | DFT, CCSD(T) | Predicts molecular shape and rigidity |
| Reaction Transition State Energy | DFT (e.g., B3LYP) | Elucidates reaction mechanisms and predicts reactivity |
| HOMO/LUMO Energies | TD-DFT | Predicts electronic and optical properties (e.g., color, conductivity) |
| NMR Chemical Shifts | GIAO, CSGT | Aids in structure confirmation and interpretation of experimental data |
Expansion of Applications in Emerging Fields
While the specific applications of this compound are still under exploration, its structure makes it a highly promising building block for several cutting-edge areas of materials science. Chemical suppliers have categorized the compound for use as a monomer in Covalent Organic Frameworks (COFs) and in materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.com
Covalent Organic Frameworks (COFs): COFs are crystalline, porous polymers with a highly ordered structure. mdpi.com The aldehyde functionality of this compound makes it an ideal monomer for forming imine-linked COFs through condensation with multi-amine linkers. nih.gov The resulting frameworks could have applications in gas storage, catalysis, and sensing. The bromo-fluoro substitution pattern would line the pores of the COF, offering a unique chemical environment that could be exploited for selective guest binding or catalysis.
Aggregation-Induced Emission (AIE): Many traditional fluorescent molecules suffer from quenching when aggregated in the solid state. AIE materials, in contrast, are non-emissive in solution but become highly fluorescent upon aggregation. nih.govencyclopedia.pub Biphenyl structures are often part of AIE-active molecules (AIEgens). The restricted rotation around the central C-C bond in the aggregated state is a key mechanism for activating fluorescence. This compound could be used as a precursor to larger, more complex AIEgens for applications in bio-imaging, chemical sensors, and organic light-emitting diodes (OLEDs).
Future perspectives include the synthesis of novel COFs from this monomer for detecting environmental pollutants or for use as stationary phases in chromatography. mdpi.com In the AIE field, derivatives could be developed as highly sensitive fluorescent probes for detecting specific ions or biomolecules. encyclopedia.pub
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
